N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

CAS No.: 1186311-00-1

Cat. No.: VC2664293

Molecular Formula: C7H7IN2O2

Molecular Weight: 278.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186311-00-1 |

|---|---|

| Molecular Formula | C7H7IN2O2 |

| Molecular Weight | 278.05 g/mol |

| IUPAC Name | N-(5-iodo-4-oxo-1H-pyridin-3-yl)acetamide |

| Standard InChI | InChI=1S/C7H7IN2O2/c1-4(11)10-6-3-9-2-5(8)7(6)12/h2-3H,1H3,(H,9,12)(H,10,11) |

| Standard InChI Key | UHDSDRITTDVSIN-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CNC=C(C1=O)I |

| Canonical SMILES | CC(=O)NC1=CNC=C(C1=O)I |

Introduction

Chemical Identity and Properties

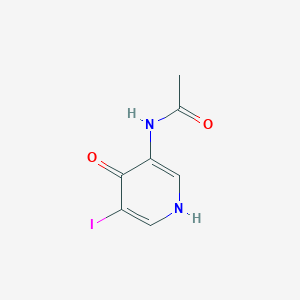

The compound N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide represents an important class of functionalized pyridine derivatives. Its structure combines several key functional groups including a pyridine ring, a hydroxyl group, an acetamide substituent, and an iodine atom, creating a versatile molecular scaffold with potential for further chemical modifications.

Structural Characteristics

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide features a pyridine ring as its core structure, with several functional groups attached at specific positions. The hydroxyl group at the 4-position, iodine at the 5-position, and acetamide at the 3-position create a unique substitution pattern that influences both its chemical reactivity and potential applications. This specific arrangement of functional groups is particularly relevant for medicinal chemistry applications, as the compound can potentially serve as a scaffold for developing compounds with biological activity.

The presence of the iodine atom is especially significant, as it provides a reactive site for various coupling reactions commonly employed in organic synthesis, such as Suzuki coupling, which was mentioned in relation to similar compounds in the literature. The hydroxyl group adds potential for hydrogen bonding interactions, while the acetamide group can participate in both hydrogen bonding and other intermolecular interactions that may be important for biological activity.

Physical and Chemical Properties

While detailed physical property data for N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is limited in the available literature, some general characteristics can be inferred from its structure and molecular composition. The compound has a calculated molecular weight of 278.05 g/mol, which places it in a range commonly found for drug-like molecules and synthetic intermediates.

As a solid compound with multiple functional groups capable of hydrogen bonding, it is likely to have specific solubility characteristics that would influence its handling in laboratory settings. The presence of the pyridine nitrogen, hydroxyl group, and acetamide functionality suggests potential solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and potentially limited solubility in alcohols like methanol and ethanol.

Chemical Identifiers

Precise identification of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is facilitated through various standardized chemical identifiers, as presented in Table 1 below:

| Identifier Type | Value |

|---|---|

| CAS Number | 1186311-00-1 |

| IUPAC Name | N-(5-iodo-4-oxo-1H-pyridin-3-yl)acetamide |

| Molecular Formula | C7H7IN2O2 |

| Molecular Weight | 278.05 g/mol |

| Standard InChI | InChI=1S/C7H7IN2O2/c1-4(11)10-6-3-9-2-5(8)7(6)12/h2-3H,1H3,(H,9,12)(H,10,11) |

| Standard InChIKey | UHDSDRITTDVSIN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CNC=C(C1=O)I |

| PubChem Compound ID | 46737871 |

Table 1: Chemical identifiers for N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide.

Research Applications

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide has emerged as a compound of interest primarily within research settings, with potential applications spanning various fields within chemical and pharmaceutical sciences.

Role in Medicinal Chemistry

In medicinal chemistry, N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide serves primarily as a synthetic building block or intermediate. Its value stems from its functionalized structure, which provides multiple sites for further chemical modification. The iodine substituent at the 5-position of the pyridine ring is particularly significant, as halogen atoms often serve as excellent leaving groups in various coupling reactions commonly employed in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume